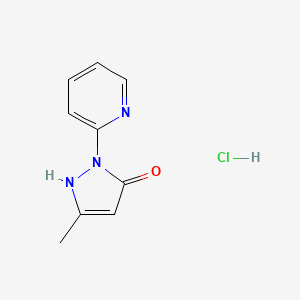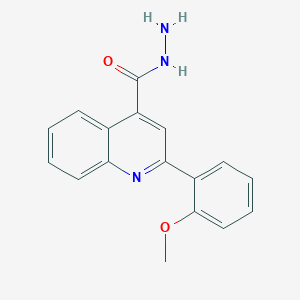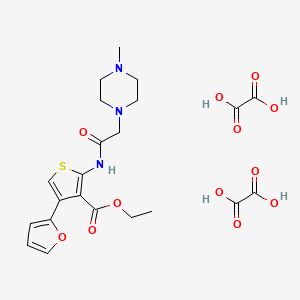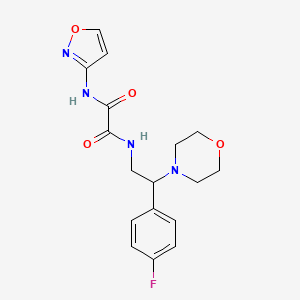
3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole-containing compounds can be complex. For instance, one study synthesized a compound through intermediate derivatization methods (IDMs) . Another study synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo .Chemical Reactions Analysis
The chemical reactions of pyrazole-containing compounds can vary. For example, one study showed that the activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride and related compounds have been studied for their potential as corrosion inhibitors. For example, a study by Bouklah et al. (2005) investigated 2-(3-methyl-1H-pyrazol-5-yl) pyridine (P3) and its influence on steel corrosion inhibition in hydrochloric acid solution, highlighting its effectiveness as a cathodic inhibitor and its ability to significantly reduce corrosion rates (Bouklah et al., 2005).
Synthesis and Structural Analysis
Several studies focus on the synthesis, crystal structure, and computational study of compounds related to 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride. For example, Shen et al. (2012) explored the synthesis and characterization of pyrazole derivatives, including structural studies through X-ray diffraction and density functional theory calculations (Shen et al., 2012).
Photoreactions and Luminescence Studies
Vetokhina et al. (2012) examined the photoinduced tautomerization in derivatives of 2-(1H-pyrazol-5-yl)pyridine, revealing three types of photoreactions and discussing the excited-state processes and ground-state equilibria (Vetokhina et al., 2012).
Electroluminescence in OLEDs
Research by Li et al. (2016) involved using 3-(1H-Pyrazol-1-yl)pyridine, a related compound, as an electron-transporting unit in bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), showcasing the tuning of optoelectronic parameters and achieving high efficiencies in OLED performance (Li et al., 2016).
Synthesis of Novel Compounds
Kibardina et al. (2014) developed a new method for synthesizing 1-aryl-substituted furopyridines using pyridoxal and phenols, demonstrating the potential for creating biologically active compounds (Kibardina et al., 2014).
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been shown to be cytotoxic to several human cell lines .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s worth noting that pyrazole-bearing compounds have been associated with diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole-bearing compounds have been shown to exhibit potent antileishmanial and antimalarial activities . They have also been shown to be cytotoxic to several human cell lines .
Eigenschaften
IUPAC Name |
5-methyl-2-pyridin-2-yl-1H-pyrazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c1-7-6-9(13)12(11-7)8-4-2-3-5-10-8;/h2-6,11H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBGYJZDMXGELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2857645.png)

![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2857647.png)
![2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2857648.png)


![4-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol](/img/structure/B2857654.png)
![1-Methyl-3-(oxan-4-yl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2857656.png)



![N-[(4-methylphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2857664.png)

